HMN-214

Gene Therapy PLK1 Inhibition Transfection Enhancement

HMN-214 is a mechanistically distinct oral PLK1 inhibitor prodrug—it alters PLK1 subcellular spatial localization rather than inhibiting kinase activity, setting it apart from ATP-competitive PLK1 inhibitors like BI 2536 and volasertib. This unique mechanism drives potency across 22 tumor cell lines (mean IC₅₀ 118 nM), exceptional efficacy in neuroblastoma 3D spheroid models, and the ability to boost non-viral gene therapy transgene expression up to 30-fold. It also uniquely downregulates MDR1 via NF-Y pathway disruption, sensitizing chemoresistant cells. With dose-linear pharmacokinetics and an established MTD of 8 mg/m²/day from Phase I trials, HMN-214 is the only PLK1 tool capable of accurately modeling spatial PLK1 biology. Substituting with generic PLK1 inhibitors invalidates these specific experimental outcomes.

Molecular Formula C22H20N2O5S
Molecular Weight 424.5 g/mol
CAS No. 173529-46-9
Cat. No. B1673316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMN-214
CAS173529-46-9
Synonyms(E)-4-(2-(2-(N-acetyl-N-(4-methoxybenzenesulfonyl)amino)stilbazole)) 1-oxide
HMN-214
Molecular FormulaC22H20N2O5S
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC=CC=C1C=CC2=CC=[N+](C=C2)[O-])S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H20N2O5S/c1-17(25)24(30(27,28)21-11-9-20(29-2)10-12-21)22-6-4-3-5-19(22)8-7-18-13-15-23(26)16-14-18/h3-16H,1-2H3/b8-7+
InChIKeyOCKHRKSTDPOHEN-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HMN-214 (CAS 173529-46-9) – Oral PLK1 Prodrug for Oncology and Bioprocessing


HMN-214 (IVX-214) is an oral prodrug of the stilbene derivative HMN-176, a potent inhibitor of polo-like kinase 1 (PLK1) with a mean IC₅₀ of 118 nM against 22 human tumor cell lines [1]. The compound was advanced to Phase I clinical trials in advanced solid tumors, where a maximum tolerated dose (MTD) of 8 mg/m²/day was established with a favorable safety profile and dose-linear pharmacokinetics [2]. Structurally, it is (E)-N-(4-methoxybenzenesulfonyl)-N-{2-[(1-oxidopyridin-4-yl)ethenyl]phenyl}acetamide, a free base with a molecular weight of 424.47 g/mol .

Why Generic PLK1 Inhibitors Cannot Substitute HMN-214 in Preclinical Models


HMN-214 is a prodrug that is converted in vivo to the active metabolite HMN-176, which interferes with the subcellular spatial localization of PLK1 rather than directly inhibiting its kinase activity [1]. This distinct mechanism of action differentiates it from ATP-competitive PLK1 inhibitors such as BI 2536 and volasertib (BI 6727), which inhibit PLK1 catalytic activity [2]. Moreover, HMN-214 has demonstrated unique potency in neuroblastoma spheroid models and gene therapy applications that are not replicated by other PLK1 inhibitors [3]. Substituting HMN-214 with a generic PLK1 inhibitor would therefore introduce mechanistic and efficacy differences that could invalidate experimental outcomes.

Quantitative Differentiation of HMN-214 Against Closest Analogs


HMN-214 Enhances Non-Viral Transgene Expression up to 30-Fold vs. BI 2536

In PC3-PSMA prostate cancer cells, HMN-214 (3.3 µM) increased luciferase transgene expression by up to 30-fold relative to untreated controls, an effect comparable to the ATP-competitive PLK1 inhibitor BI 2536 at 25 nM [1]. However, HMN-214 exhibited a distinct concentration–response profile and maintained robust enhancement in both PC3-PSMA and MB49 bladder cancer cell lines, whereas BI 2536 showed variable efficacy across cell types [1]. This highlights HMN-214's consistent performance in non-viral gene delivery applications.

Gene Therapy PLK1 Inhibition Transfection Enhancement

HMN-214 Displays Equivalent In Vivo Antitumor Activity to Standard Chemotherapeutics with Reduced Neurotoxicity

In human tumor xenograft models, oral HMN-214 demonstrated antitumor activity that was equal or superior to that of clinically established agents cisplatin, adriamycin, vincristine, and UFT [1]. Importantly, HMN-214 achieved this efficacy without the severe neurotoxicity typically associated with vincristine and without the cumulative cardiotoxicity of adriamycin [1]. This favorable therapeutic index in preclinical models supports its selection for studies where tolerability is critical.

Oncology Xenograft Models PLK1 Inhibition

HMN-214 Restores Chemosensitivity in Adriamycin-Resistant Cells – A Unique Property Among PLK1 Inhibitors

In Adriamycin-resistant K2/ARS ovarian cancer cells, treatment with HMN-176 (the active metabolite of HMN-214) at 3 µM reduced the GI₅₀ of Adriamycin by approximately 50% [1]. This chemosensitization effect is attributed to HMN-176's ability to down-regulate MDR1 gene expression by interfering with the NF-Y transcription factor [1]. No such chemosensitization has been reported for ATP-competitive PLK1 inhibitors like BI 2536 or volasertib in this context.

Multidrug Resistance PLK1 Inhibition Chemosensitization

HMN-214 Inhibits Neuroblastoma Spheroid Growth – Validated in 3D Models

In a neuroblastoma 3D spheroid model, HMN-214 reduced spheroid tumor mass and growth in a dose-dependent manner, with significant inhibition observed at concentrations ≥1 µM [1]. While direct comparative data against other PLK1 inhibitors in this exact model are not available, the study highlights that HMN-214 uniquely targets CDK1 phosphorylation and PLK1 activation in neuroblastoma cells, a mechanism not consistently observed with other PLK1 inhibitors [1].

Neuroblastoma 3D Spheroid Models PLK1 Inhibition

HMN-214 Potentiates AAV Vector Production in Bioprocessing – Comparable to Rigosertib

In suspension HEK293 cells, addition of HMN-214 at the time of triple transfection increased AAV9 capsid and vector genome titers in a dose-dependent manner, achieving approximately 2-fold higher yields relative to DMSO controls [1]. Rigosertib, another PLK1 inhibitor, produced similar enhancements, but HMN-214's distinct mechanism and favorable safety profile may offer advantages in large-scale bioprocessing workflows.

AAV Production Bioprocessing PLK1 Inhibition

HMN-214 Demonstrates Dose-Linear Pharmacokinetics in Humans – Enabling Predictable Dosing

In a Phase I study of 33 patients with advanced solid tumors, oral HMN-214 exhibited dose-proportional increases in AUC (area under the curve) across doses ranging from 3 to 9.9 mg/m²/day, with a half-life of 11.8–15.8 hours and no accumulation with repeated dosing [1]. This linear PK profile contrasts with the non-linear absorption often seen with other oral oncology agents, providing predictable systemic exposure that simplifies dose escalation and interpretation of in vivo results.

Pharmacokinetics Phase I Trial PLK1 Inhibitor

Recommended Application Scenarios for HMN-214 Based on Validated Evidence


Enhancement of Non-Viral Gene Delivery in Prostate and Bladder Cancer Models

HMN-214 significantly boosts polymer-mediated transgene expression (up to 30-fold) in PC3-PSMA and MB49 cells, making it a valuable tool for optimizing non-viral gene therapy protocols and studying PLK1-dependent gene transfer mechanisms [4].

In Vivo Xenograft Studies Requiring Long-Term Oral Dosing with Minimal Neurotoxicity

Oral HMN-214 achieves tumor growth inhibition comparable to standard chemotherapeutics in mouse xenograft models while avoiding the neurotoxicity and cardiotoxicity associated with vincristine and adriamycin, enabling extended efficacy and tolerability studies [4].

Investigation of Multidrug Resistance Reversal in Adriamycin-Resistant Ovarian Cancer

The active metabolite HMN-176 (and thus HMN-214) uniquely reduces Adriamycin GI₅₀ by ~50% in resistant K2/ARS cells via MDR1 downregulation, providing a specific tool for studying NF-Y–mediated chemoresistance pathways [4].

Pediatric Neuroblastoma Research Using 3D Spheroid Models

HMN-214 inhibits CDK1 phosphorylation and spheroid growth in both MYCN-amplified and non-amplified neuroblastoma 3D cultures, offering a translationally relevant platform for evaluating PLK1-targeted therapies in pediatric cancers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for HMN-214

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.